molecular formula C16H20N3NaO6S B601212 Amoxicillin Impurity D CAS No. 68728-47-2

Amoxicillin Impurity D

Cat. No.: B601212
CAS No.: 68728-47-2
M. Wt: 405.4 g/mol
InChI Key: OWFQIGGKWCUTRP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amoxicillin Impurity D typically involves the degradation of amoxicillin under specific conditions. One common method involves the hydrolysis of amoxicillin in the presence of water, leading to the opening of the β-lactam ring and formation of the impurity . This process can be accelerated by acidic or basic conditions, with the reaction being carried out at elevated temperatures to increase the rate of hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound is often a byproduct of the manufacturing process of amoxicillin. The impurity can be isolated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) . The control of this impurity is crucial to ensure the quality and safety of the final pharmaceutical product.

Comparison with Similar Compounds

Amoxicillin Impurity D can be compared with other related compounds, such as:

Conclusion

This compound is a significant compound in the field of pharmaceutical research and quality control. Its synthesis, chemical reactions, and applications are crucial for ensuring the safety and efficacy of amoxicillin formulations. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into the stability and degradation of amoxicillin.

Properties

CAS No.

68728-47-2

Molecular Formula

C16H20N3NaO6S

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;2-[[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1

InChI Key

OWFQIGGKWCUTRP-UHFFFAOYSA-M

SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+]

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Amoxicillin USP RC D ;  Amoxicillin Penicilloic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.